molecular formula C9H14N4O B2567429 N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide CAS No. 1803590-39-7

N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide

Cat. No.: B2567429
CAS No.: 1803590-39-7
M. Wt: 194.238
InChI Key: QXAKCSIDBHKMIP-UHFFFAOYSA-N
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Description

N’-(5-aminopyridin-2-yl)-2-methylpropanehydrazide is a chemical compound that belongs to the class of hydrazides It features a pyridine ring substituted with an amino group at the 5-position and a hydrazide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-aminopyridin-2-yl)-2-methylpropanehydrazide typically involves the reaction of 5-aminopyridine with 2-methylpropanehydrazide under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-(5-aminopyridin-2-yl)-2-methylpropanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’-(5-aminopyridin-2-yl)-2-methylpropanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(5-aminopyridin-2-yl)-2-methylpropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(5-aminopyridin-2-yl)-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydrazide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-aminopyridin-2-yl)-2-methylpropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide group, in particular, allows for unique interactions with biological targets, setting it apart from other similar compounds .

Properties

IUPAC Name

N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6(2)9(14)13-12-8-4-3-7(10)5-11-8/h3-6H,10H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAKCSIDBHKMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-39-7
Record name N'-(5-aminopyridin-2-yl)-2-methylpropanehydrazide
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